

An In-depth Technical Guide to 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

Cat. No.: B099842

[Get Quote](#)

CAS Number: 17028-61-4

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**, a key aromatic aldehyde intermediate. With its distinct functional groups—a hydroxyl, a methoxy, a nitro, and an aldehyde moiety on a benzene ring—this compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials.

Core Chemical and Physical Properties

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, also known as 3-Methoxy-5-nitrosalicylaldehyde, is a yellow to brown crystalline powder.^[1] Its structural characteristics make it a valuable precursor for a variety of chemical transformations. The compound is slightly soluble in water.^{[2][3]}

Property	Value	Source(s)
CAS Number	17028-61-4	[2] [4]
Molecular Formula	C ₈ H ₇ NO ₅	[5]
Molecular Weight	197.14 g/mol	[5]
Melting Point	141-143 °C	[2]
Boiling Point	344 °C	[5]
Appearance	Yellow to brown crystalline powder	[1]
Solubility	Slightly soluble in water	[2] [3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**. While complete spectral data sets are not readily available in all public databases, the following represents typical expected values based on its chemical structure and data for analogous compounds.

¹H NMR Spectrum (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.0	s	1H	-OH
~10.0	s	1H	-CHO
~8.3	d	1H	Ar-H
~7.8	d	1H	Ar-H
~4.0	s	3H	-OCH ₃

¹³C NMR Spectrum (Predicted)

Chemical Shift (δ) ppm	Assignment
~190	C=O (aldehyde)
~155	C-OH
~148	C-OCH ₃
~142	C-NO ₂
~128	Ar-C
~120	Ar-C
~118	Ar-C
~56	-OCH ₃

Infrared (IR) Spectrum

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400-3200	O-H stretch (phenolic)
~3100-3000	C-H stretch (aromatic)
~2900-2800	C-H stretch (aldehyde)
~1680	C=O stretch (aldehyde)
~1600, ~1480	C=C stretch (aromatic)
~1520, ~1340	N-O stretch (nitro group)
~1270	C-O stretch (aryl ether)

Mass Spectrum (MS)

m/z	Interpretation
197	$[M]^+$ (Molecular ion)
180	$[M-OH]^+$
167	$[M-NO]^+$ or $[M-CH_2O]^+$
151	$[M-NO_2]^+$
121	$[M-NO_2 - CO]^+$

Experimental Protocols

Synthesis of 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

A common and effective method for the synthesis of **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde** is through the nitration of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Materials:

- o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
- Glacial Acetic Acid
- Yttrium (III) Nitrate Hexahydrate ($Y(NO_3)_3 \cdot 6H_2O$) or a standard nitrating mixture (e.g., HNO_3/H_2SO_4)
- Ice-cold water
- Petroleum ether
- Ethyl acetate

Procedure:

- Dissolution: In a suitable reaction vessel, dissolve o-vanillin (1 equivalent) in glacial acetic acid.[\[2\]](#)

- Addition of Nitrating Agent: To this solution, add Yttrium (III) Nitrate Hexahydrate (1 equivalent) portion-wise while maintaining the reaction temperature at room temperature.[2] The reaction mixture should be shaken or stirred continuously.
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as petroleum ether with 10% ethyl acetate.[2]
- Quenching: Upon completion of the reaction, pour the reaction mixture into a beaker containing a significant volume of ice-cold water (e.g., 10 times the volume of the reaction mixture).[2]
- Precipitation and Isolation: Allow the mixture to stand for approximately 15 minutes to ensure complete precipitation of the product.[2] Collect the solid product by vacuum filtration.
- Washing: Wash the collected solid thoroughly with cold water to remove any residual acid and other water-soluble impurities.[2]
- Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Synthesis of Schiff Base Derivatives for Biological Screening

The aldehyde functional group of **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde** makes it an excellent substrate for condensation reactions with primary amines to form Schiff bases, a class of compounds widely studied in medicinal chemistry.[6]

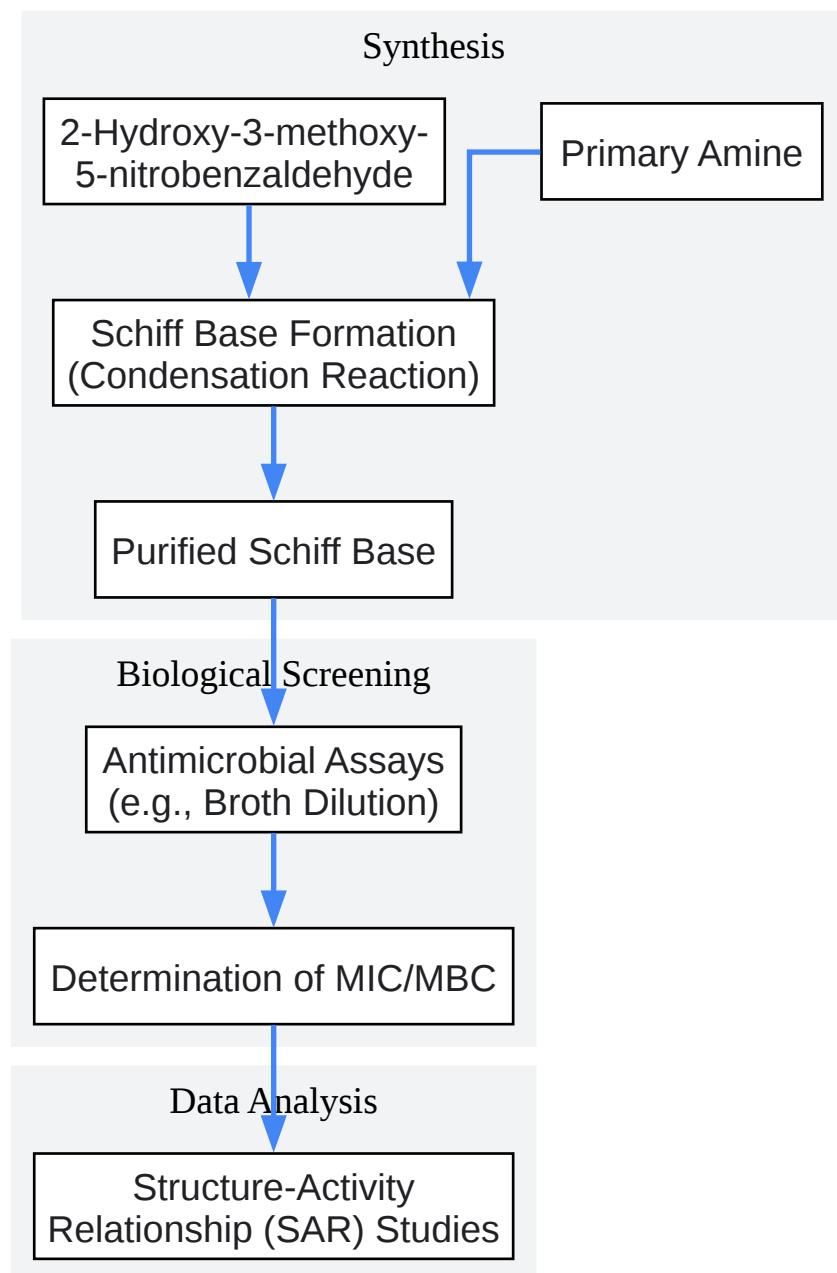
Materials:

- **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde**
- Substituted primary amine (e.g., 2,4-dimethylaniline or 3,4-difluoroaniline)[7]
- Ethanol or Methanol

- Glacial Acetic Acid (catalytic amount)

Procedure:

- Dissolution: Dissolve **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde** (1 equivalent) in ethanol or methanol in a round-bottom flask.
- Addition of Amine: To this solution, add the substituted primary amine (1 equivalent).
- Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
- Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
- Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid by vacuum filtration.
- Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent like ethanol.


Applications in Drug Development and Research

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde is a valuable intermediate in the synthesis of a variety of more complex molecules with potential biological activity.

Precursor to Biologically Active Schiff Bases

Schiff bases derived from this aldehyde have been investigated for their antimicrobial properties. For instance, condensation with various anilines has produced ligands for copper (II) and nickel (II) complexes that were subsequently tested for activity against Gram-positive and Gram-negative bacteria, as well as various fungi.^[7] The presence of the nitro group, along with the hydroxyl and methoxy groups, modulates the electronic properties of the resulting Schiff base and its metal complexes, which can influence their biological efficacy.

The general workflow for synthesizing and screening these derivatives is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for Schiff base synthesis and antimicrobial screening.

Role in the Synthesis of Heterocyclic Compounds

The versatile functional groups of **2-Hydroxy-3-methoxy-5-nitrobenzaldehyde** make it a useful starting material for the synthesis of various heterocyclic systems. The nitro group can be reduced to an amine, which can then participate in cyclization reactions. The aldehyde can

be used to build fused ring systems. These heterocyclic scaffolds are prevalent in many classes of drugs.

Safety and Handling

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE):

- Wear protective gloves, clothing, and eye/face protection.
- In case of insufficient ventilation, wear suitable respiratory equipment.

Handling and Storage:

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands and any exposed skin thoroughly after handling.
- Store in a well-ventilated place and keep the container tightly closed.

First Aid Measures:

- If on skin: Wash with plenty of soap and water.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
- If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
- In case of accidental ingestion, seek immediate medical attention.

Conclusion

2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (CAS: 17028-61-4) is a chemical intermediate with significant potential for researchers and professionals in drug development and materials science. Its straightforward synthesis and the reactivity of its multiple functional groups allow for the creation of a diverse range of derivatives, particularly Schiff bases and heterocyclic compounds with promising biological activities. Adherence to appropriate experimental and safety protocols is essential when working with this compound. Further exploration of its derivatives is likely to yield novel compounds with valuable therapeutic or functional properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Nitrosalicylaldehyde | 97-51-8 [chemicalbook.com]
- 2. 2-HYDROXY-3-METHOXY-5-NITROBENZALDEHYDE | 17028-61-4 [chemicalbook.com]
- 3. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 4. 3-Methoxy-5-nitrosalicylaldehyde [webbook.nist.gov]
- 5. 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | 17028-61-4 | FH69869 [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099842#2-hydroxy-3-methoxy-5-nitrobenzaldehyde-cas-number-17028-61-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com